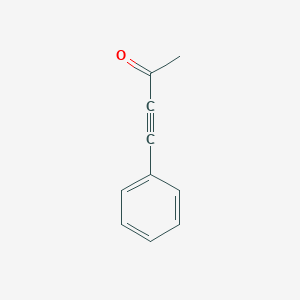

4-Phenyl-3-butyn-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUQDJSUFHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171178 | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-57-8 | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbut-3-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Phenyl-3-butyn-2-one (CAS No: 1817-57-8), a key intermediate in organic synthesis.

Core Chemical Properties

This compound, also known as 1-Phenyl-1-butyn-3-one, is an α,β-ketoalkyne or a ynone.[1][2] It is a combustible liquid that appears colorless to yellow-green.[3][4] It is noted to be sensitive to air and light and is insoluble in water.[2][3][4] For quality maintenance, it should be stored under an inert gas in a cool, dark place (recommended <15°C) and kept refrigerated.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₈O | [1][6] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 1817-57-8 | [1] |

| Appearance | Liquid | [7] |

| Boiling Point | 75-76 °C at 0.8 mmHg[2][7] | 130 °C at 22 mmHg[4] |

| Density | 0.99 g/mL at 25 °C | [2][7] |

| Refractive Index | n20/D 1.574 | [2][7] |

| Flash Point | 95 °C (203 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C | [3][7] |

| Solubility | Insoluble in water |[2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Signals / Data | Source(s) |

|---|---|---|

| IR (Infrared) | ν (cm⁻¹): 2200, 1670 | [8] |

| ¹H NMR (Proton NMR) | (200 MHz, CDCl₃) δ 2.44 (s, 3H), 7.32−7.57 (m, 5H) | [8] |

| MS (Mass Spectrometry) | (EI) m/z 145 (M + H)⁺ | [8] |

| Raman | FT-Raman spectrum available |[1] |

Synthesis and Reactivity

This compound is a valuable intermediate, notably for the synthesis of novel potent adenosine (B11128) A1 receptor antagonists like FK838.[8] Its synthesis can be efficiently achieved on a large scale.

A practical and facile synthesis involves the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640) under mild conditions, which produces the compound in high yield.[8] This method is a significant improvement over other procedures and is suitable for large-scale industrial applications.[8]

As an α,β-ketoalkyne, it undergoes various chemical reactions.[2] Studies have reported its reduction in a THF solution and its reaction with bromine chloride and iodine monochloride.[2][7]

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Large-Scale Synthesis

The following protocol is adapted from a published procedure for the large-scale synthesis of this compound.[8]

Objective: To synthesize this compound on a multi-kilogram scale.

Materials:

-

Phenylacetylene

-

Grignard Reagent (e.g., Ethylmagnesium bromide in THF)

-

Acetic Anhydride

-

Toluene

-

Aqueous acid (for quench)

-

Anhydrous solvents

Procedure:

-

Grignard Reagent Formation: Prepare or procure a solution of the phenylacetylenic Grignard reagent. This is typically done by reacting phenylacetylene with a suitable Grignard reagent like ethylmagnesium bromide.

-

Acylation Reaction:

-

In a suitable reaction vessel, charge the phenylacetylenic Grignard reagent solution.

-

Under controlled temperature (mild conditions), add an optimized amount of acetic anhydride to the solution. The use of an optimal amount of the acyl source is critical for success.[8]

-

-

Quenching and Work-up:

-

After the reaction is complete (monitored by a suitable technique like HPLC), quench the reaction mixture with a suitable aqueous acid.

-

Perform an extraction using an organic solvent (e.g., toluene).

-

Separate the organic layer.

-

-

Purification:

-

Analysis:

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[5]

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | [7] | |

| Signal Word | Warning | [1][4] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1][5] |

| H315 | Causes skin irritation. | [1][4] | |

| H319 | Causes serious eye irritation. | [1][4] | |

| Hazard Class | Acute Tox. 4 (Oral) | [1][7] | |

| Skin Irrit. 2 | [1] | ||

| Eye Irrit. 2 | [1] |

| Storage Class Code | 10 | Combustible liquids |[7] |

Handling and First Aid:

-

Engineering Controls: Use in a well-ventilated area, especially in confined spaces.[5]

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Wear appropriate safety glasses or chemical goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5]

-

-

General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[4][5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

References

- 1. This compound | C10H8O | CID 74555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1817-57-8 [chemicalbook.com]

- 3. This compound CAS#: 1817-57-8 [m.chemicalbook.com]

- 4. This compound | 1817-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound 96 1817-57-8 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-3-butyn-2-one is a key building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound. We present a detailed analysis of several key synthetic routes, including the use of Grignard reagents, Acyl Sonogashira coupling, and the oxidation of the corresponding secondary alcohol. This guide offers detailed experimental protocols for the most prominent methods, a comparative analysis of quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale and large-scale production.

Introduction

This compound, an α,β-acetylenic ketone, is a versatile intermediate in organic synthesis. Its conjugated system, comprising a phenyl group, an alkyne, and a ketone, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. This guide aims to provide researchers and professionals in the field of drug development with a detailed and practical understanding of the most effective methods for the synthesis of this important compound.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound. The most common and effective methods include:

-

Reaction of a Phenylacetylenic Grignard Reagent with Acetic Anhydride (B1165640): A robust and scalable method that is particularly suitable for large-scale synthesis.

-

Acyl Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between phenylacetylene (B144264) and an acetylating agent.

-

Oxidation of 4-Phenyl-3-butyn-2-ol: A straightforward method involving the oxidation of the corresponding secondary alcohol.

Each of these methods offers distinct advantages and disadvantages in terms of yield, reaction conditions, scalability, and substrate scope. The following sections will delve into the specifics of each of these synthetic routes.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity. The following table summarizes the key quantitative data for the primary synthesis methods discussed in this guide.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Scalability |

| Grignard Reaction | Phenylacetylene, Ethyl bromide, Magnesium | Acetic anhydride, Iodine (catalyst) | Dry THF | 35 to reflux | ~4 hours | 87.8% | Excellent |

| Acyl Sonogashira Coupling | Phenylacetylene, Acetyl chloride | PdCl₂(PPh₃)₂, CuI, Triethylamine | Toluene or Triethylamine | Room Temperature to 40°C | Variable (typically a few hours) | 61-96% (for similar ynones) | Good |

| Oxidation of Alcohol | 4-Phenyl-3-butyn-2-ol | Oxidizing agent (e.g., PCC, Swern, Dess-Martin) | Dichloromethane | Variable (typically 0 to RT) | Variable | Generally high | Good |

Detailed Experimental Protocols

Method 1: Grignard Reagent with Acetic Anhydride

This method is well-suited for large-scale synthesis and provides a high yield of the desired product.[1]

Experimental Protocol:

-

Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings (11.3 kg, 465 mol) in dry tetrahydrofuran (B95107) (THF, 397 L) is added ethyl bromide (2.0 kg, 18.3 mol) and a small amount of iodine. The mixture is heated to 35 °C to initiate the reaction. After initiation, a solution of ethyl bromide (53 kg, 486 mol) in dry THF is added slowly while maintaining the temperature at approximately 35 °C. After the addition is complete, the mixture is refluxed for 1 hour.

-

Formation of Phenylacetylenic Grignard Reagent: The Grignard solution is cooled, and distilled phenylacetylene is added.

-

Acylation: The solution of the phenylacetylenic Grignard reagent is then treated with acetic anhydride under controlled temperature conditions.

-

Work-up and Isolation: The reaction is quenched with a suitable aqueous solution, and the organic layer is separated. The solvent is removed under reduced pressure to afford this compound as an oil. The product can be further purified by distillation.

References

An In-depth Technical Guide to the Reaction of Phenylacetylenic Grignard Reagent with Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between phenylacetylenic Grignard reagent (phenylethynylmagnesium halide) and acetic anhydride (B1165640). This reaction is a valuable method for the synthesis of the α,β-acetylenic ketone, 1-phenyl-1-butyn-3-one, a versatile intermediate in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, potential side reactions, and expected analytical data for the product.

Reaction Overview and Mechanism

The reaction of a Grignard reagent with an acid anhydride is a well-established method for the formation of ketones and tertiary alcohols. To favor the formation of the ketone, the reaction is typically carried out at low temperatures to prevent a second addition of the Grignard reagent to the ketone intermediate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic carbon of the phenylacetylenic Grignard reagent attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a carboxylate leaving group to yield the desired ketone, 1-phenyl-1-butyn-3-one, and a magnesium salt of acetic acid.

Reaction Scheme:

An In-Depth Technical Guide to the Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the palladium-catalyzed Sonogashira coupling reaction for the synthesis of 4-phenyl-3-butyn-2-one, a valuable building block in organic synthesis. The document details the reaction's core principles, presents quantitative data from various catalytic systems, and offers a representative experimental protocol.

Introduction to the Acyl-Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] A key variation of this reaction, the Acyl-Sonogashira coupling, utilizes an acyl chloride in place of an aryl halide, providing a direct route to ynones (α,β-alkynyl ketones).[2] The synthesis of this compound is achieved through the coupling of phenylacetylene (B144264) with an acetyl electrophile, typically acetyl chloride. This reaction generally employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2][3] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[1]

Catalytic Systems and Reaction Parameters

The efficiency of the Acyl-Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, solvent, and temperature. Below is a summary of various reported conditions for Sonogashira and Acyl-Sonogashira reactions that are pertinent to the synthesis of this compound.

Table 1: Overview of Catalytic Systems for Acyl-Sonogashira Coupling

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ (0.1 mol%) | CuI (0.5 mol%) | PPh₃ (in complex) | Triethylamine (B128534) | Triethylamine | Room Temp. - Heat | 61-96 | [2] |

| PdCl₂(PPh₃)₂ (2 mol%) | - | Thiophene-based | Triethylamine | Toluene (B28343) | 40 | 73-99 | [2] |

| Pd(OAc)₂ (0.2 mol%) | - | - | - | Solvent-free | Room Temp. | 68-98 | [2] |

| Pd(OAc)₂ (5 mol%) | CuI (5 mol%) | PPh₃ (10 mol%) | Triethylamine | Not Specified | 50 | 99 | [4] |

| PdCl₂(PPh₃)₂ (0.5 mol%) | - | PPh₃ (in complex) | - | Ionic Liquid | 55 | Good-Excellent | [5] |

Table 2: Optimization of Copper-Free Sonogashira Coupling Parameters

| Catalyst | Base | Solvent | Temperature (°C) | Notes | Reference |

| Pd(OAc)₂/SPhos | TBAF | THF | 80 | Effective for electron-rich aryl bromides. | [6] |

| Pd(OAc)₂/P(p-tol)₃ | DBU | THF | 80 | Highly effective for a wide range of aryl bromides. | [6] |

| Pd/HAP | - | DMSO | 90 | Ligandless and amine-free conditions; >99% conversion in 1 hour. | [7] |

| Pd(CF₃COO)₂/PPh₃ | Triethylamine | DMF | 100 | Optimized conditions for coupling with 2-amino-3-bromopyridines. |

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a catalytic cycle involving both the palladium catalyst and, in the traditional method, a copper co-catalyst. A copper-free variant of the mechanism is also well-established.

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

General Experimental Workflow

Caption: A typical experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound based on commonly reported conditions for Acyl-Sonogashira couplings. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

Materials:

-

Phenylacetylene

-

Acetyl chloride

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

-

Addition of Solvent and Reagents: Add anhydrous toluene (e.g., 10 mL) and anhydrous triethylamine (e.g., 2.0 mmol, 2.0 equiv) to the flask. Stir the mixture for 10-15 minutes at room temperature. Add phenylacetylene (e.g., 1.2 mmol, 1.2 equiv) via syringe.

-

Addition of Acyl Chloride: Slowly add acetyl chloride (e.g., 1.0 mmol, 1.0 equiv) dropwise to the stirred reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for a designated time (e.g., 2-6 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (e.g., 15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Relationships in Reaction Optimization

The success of the synthesis is a multifactorial outcome. The interplay between key parameters determines the final yield and purity of the product.

Caption: Interdependencies of reaction parameters and outcomes.

Conclusion

The Palladium-catalyzed Acyl-Sonogashira coupling is a highly effective and versatile method for the synthesis of this compound. Careful selection of the palladium catalyst, optional copper co-catalyst, base, and solvent, along with optimization of the reaction temperature, can lead to high yields of the desired ynone. The provided protocol serves as a robust starting point for researchers in the fields of organic synthesis and drug development. Further optimization may be required to adapt the procedure to specific laboratory conditions and scales.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cetjournal.it [cetjournal.it]

Spectroscopic and Synthetic Profile of 4-Phenyl-3-butyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synthesis. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent spectroscopic analysis, serving as a crucial resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.55 - 7.45 | Multiplet | Aromatic Protons (ortho) |

| ~7.40 - 7.30 | Multiplet | Aromatic Protons (meta, para) |

| 2.44 | Singlet | Methyl Protons (-CH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 184.8 | Carbonyl Carbon (C=O) |

| 133.0 | Aromatic Carbons |

| 130.8 | Aromatic Carbons |

| 128.6 | Aromatic Carbons |

| 120.0 | Aromatic Carbon (ipso) |

| 92.3 | Alkynyl Carbon |

| 87.2 | Alkynyl Carbon |

| 32.8 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2200 | Strong | C≡C Stretch (Alkyne) |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1598, 1488, 1445 | Medium-Strong | Aromatic C=C Bending |

| ~1360 | Strong | -CH₃ Bending |

| ~758, 688 | Strong | Aromatic C-H Bending (out-of-plane) |

Sample Preparation: Neat (liquid film)[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 129 | High | [M - CH₃]⁺ |

| 101 | Medium | [M - COCH₃]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of this compound from phenylacetylene (B144264) and acetyl chloride using a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

-

Phenylacetylene

-

Acetyl chloride

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Toluene (B28343), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).

-

To this stirred suspension, add phenylacetylene (1.2 eq) via syringe.

-

Finally, add acetyl chloride (1.0 eq) dropwise via syringe over a period of 10 minutes.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford this compound as a pale yellow oil.

Spectroscopic Analysis Protocols

Instrumentation:

-

Bruker Avance III HD 400 MHz NMR spectrometer (or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the FID as described for the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Instrumentation:

-

FT-IR spectrometer (e.g., PerkinElmer Spectrum Two) with a KBr plate accessory.

Sample Preparation (Neat Liquid Film):

-

Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.

-

Place a single drop of the neat this compound onto the surface of one KBr plate.

-

Carefully place the second KBr plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.

-

Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared KBr plates into the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

Sample Introduction:

-

If using a GC-MS system, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject an appropriate volume of the solution into the gas chromatograph, which will separate the compound and introduce it into the mass spectrometer.

-

Alternatively, for direct infusion, introduce a small amount of the neat sample via a direct insertion probe.

Data Acquisition:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Phenyl-3-butyn-2-one

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for its acquisition, and a structural representation of the molecule with its proton assignments.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the aromatic protons of the phenyl group and the protons of the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the acetyl group and the anisotropic effects of the phenyl ring and the alkyne moiety.

Below is a summary of the ¹H NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-a (CH₃) | ~2.4 | Singlet | 3H | N/A |

| H-b (Phenyl H) | ~7.3-7.5 | Multiplet | 5H | N/A |

Experimental Protocol

The following section outlines a typical experimental procedure for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used.

-

Solvent: Deuterated Chloroform (CDCl₃).

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: An acquisition time of 3-4 seconds is set to ensure good resolution.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

-

Integration of the signals is performed to determine the relative number of protons.

-

Peak picking identifies the chemical shifts of the signals.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the proton signals observed in the 1H NMR spectrum.

Caption: Molecular structure of this compound with 1H NMR signal assignments.

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of 4-Phenyl-3-butyn-2-one is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. Based on established chemical shift ranges for analogous functional groups, the predicted data is summarized below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Methyl (CH₃) | 25 - 35 |

| C2 | Carbonyl (C=O) | 180 - 190 |

| C3 | Alkynyl (C≡C) | 80 - 90 |

| C4 | Alkynyl (C≡C) | 90 - 100 |

| C1' | Aromatic (Quaternary) | 120 - 125 |

| C2', C6' | Aromatic (CH) | 128 - 130 |

| C3', C5' | Aromatic (CH) | 129 - 131 |

| C4' | Aromatic (CH) | 132 - 134 |

Note: These are estimated values and the actual experimental data may vary.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on the following principles:

-

C1 (Methyl Carbon): This sp³ hybridized carbon is expected to be the most shielded and therefore appear at the lowest chemical shift.

-

C2 (Carbonyl Carbon): The sp² hybridized carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and will have the highest chemical shift in the spectrum.

-

C3 and C4 (Alkynyl Carbons): These sp hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 80-100 ppm. C4, being directly attached to the phenyl group, is expected to be slightly more deshielded than C3.

-

C1' (Ispo-Carbon): The quaternary aromatic carbon directly attached to the butynone chain is expected to have a lower intensity signal compared to the protonated aromatic carbons and its chemical shift is influenced by the substituent effect of the alkyne group.

-

C2', C6', C3', C5', and C4' (Aromatic Carbons): The protonated carbons of the phenyl group will appear in the aromatic region (typically 125-135 ppm). The ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons will have slightly different chemical shifts due to the electronic effects of the butynone substituent.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

3.2. NMR Spectrometer Setup

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Probe Tuning: Tune the NMR probe to the ¹³C frequency.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp and symmetrical peaks.

3.3. Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.

3.4. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive peaks.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

Caption: Logical workflow for the 13C NMR analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Phenyl-3-butyn-2-one, a compound of interest in organic synthesis and medicinal chemistry. This document details the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.

Core Data Presentation: Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by the presence of a conjugated ketone, an internal alkyne, and a monosubstituted benzene (B151609) ring. The principal absorption bands are summarized in the table below. The conjugation of the carbonyl group and the alkyne with the phenyl ring leads to a shift in their characteristic frequencies compared to their non-conjugated counterparts.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060 | Medium | Aromatic C-H Stretch | Phenyl Ring |

| ~2925 | Weak | Aliphatic C-H Stretch | Methyl Group |

| ~2200 | Medium, Sharp | C≡C Stretch | Internal Alkyne |

| ~1685 | Strong | C=O Stretch | Conjugated Ketone |

| ~1595, ~1490, ~1445 | Medium to Strong | C=C Stretch (in-ring) | Phenyl Ring |

| ~760, ~690 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Experimental Protocols: Obtaining the Infrared Spectrum

The following protocol describes the acquisition of a high-quality infrared spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is suitable for obtaining sharp, well-resolved spectra of solid samples.

Materials:

-

This compound (solid)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of desiccated spectroscopic grade KBr to the mortar.

-

Gently grind the mixture with the pestle for 2-3 minutes to ensure a fine, homogeneous powder. The particle size of the sample should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Assemble the press and apply a pressure of 7-10 tons for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the infrared spectrum of the sample from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Perform baseline correction and other necessary data processing as required.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for IR spectroscopy and the correlation between the molecular structure of this compound and its characteristic IR absorption bands.

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.

Caption: Correlation between structure and IR spectrum for this compound.

An In-depth Technical Guide to the Mass Spectrometry of 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-Phenyl-3-butyn-2-one (C₁₀H₈O), a compound of interest in various chemical and pharmaceutical research fields. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, outlines a standard experimental protocol for data acquisition, and visualizes the primary fragmentation pathway.

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is based on the electron ionization spectrum available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Identity |

| 144 | 45 | [M]⁺• (Molecular Ion) |

| 129 | 100 | [M - CH₃]⁺ |

| 115 | 15 | [M - COCH₃]⁺ or [C₉H₇]⁺ |

| 101 | 30 | [M - CH₃CO]⁺ |

| 89 | 10 | [C₇H₅]⁺ |

| 77 | 12 | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | 15 | [C₄H₃]⁺ |

Proposed Fragmentation Pathway

Under electron ionization (70 eV), this compound undergoes a series of fragmentation reactions. The initial event is the removal of an electron to form the molecular ion ([M]⁺•) at m/z 144. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and the phenyl ring, leading to the formation of several characteristic ions.

The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in the base peak at m/z 129. This is followed by the loss of a neutral carbon monoxide molecule, a common fragmentation for acylium ions, which is not explicitly shown but contributes to other fragments. Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the alkyne, leading to the formation of the phenylacetylenyl cation at m/z 115 and the acylium ion at m/z 43 (not shown in the table due to low relative abundance). Further fragmentation of the phenyl-containing ions leads to the characteristic phenyl cation at m/z 77 and other smaller fragments.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using a standard GC-MS system with an electron ionization source.

3.1. Instrumentation

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization source.

3.2. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL, depending on the sensitivity of the instrument.

3.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

3.4. Mass Spectrometer Parameters

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3.5. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions. Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides essential information for the mass spectrometric analysis of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

References

Technical Guide: Physicochemical Properties of 4-Phenyl-3-butyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-one is a bifunctional molecule featuring a phenyl ring, a ketone, and a carbon-carbon triple bond. This unique combination of functional groups makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This document provides a comprehensive overview of the key physical and spectral properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various chemical processes. These properties have been determined through various analytical techniques and are summarized in the table below.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₈O | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 75-76 °C | at 0.8 mmHg |

| Density | 0.99 g/mL | at 25 °C |

| Refractive Index | 1.574 | at 20 °C |

| Flash Point | 95 °C | Closed cup |

| Solubility | Insoluble | In water |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Data and Interpretation |

| ¹H NMR | Spectral data reveals characteristic peaks corresponding to the protons of the phenyl group and the methyl group, providing insight into the molecule's hydrogen environment. |

| ¹³C NMR | The carbon spectrum shows distinct signals for the carbonyl carbon, the acetylenic carbons, the carbons of the phenyl ring, and the methyl carbon, confirming the carbon skeleton of the compound. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the C=O stretching of the ketone and the C≡C stretching of the alkyne, which are key functional groups in the molecule. |

| Mass Spectrometry (MS) | Mass spectral analysis confirms the molecular weight of this compound and provides fragmentation patterns that can be used for structural verification. |

Experimental Protocols

The following section details the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point at Reduced Pressure (Adapted from ASTM D1160)

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

-

A distillation flask with a side arm.

-

A heating mantle.

-

A condenser.

-

A receiving flask.

-

A vacuum pump.

-

A manometer to measure the pressure.

-

A calibrated thermometer.

Procedure:

-

Place a sample of this compound in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring all connections are airtight.

-

Connect the vacuum pump to the apparatus and slowly reduce the pressure to the desired level (e.g., 0.8 mmHg), as measured by the manometer.

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound is determined using a pycnometer.

Apparatus:

-

A pycnometer (a specific volume glass flask).

-

An analytical balance.

-

A constant temperature water bath.

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process as with the water.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

Apparatus:

-

An Abbe refractometer.

-

A constant temperature water bath.

-

A light source (sodium lamp).

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Circulate water from the constant temperature bath at 20 °C through the refractometer.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Solubility Assessment

The solubility of this compound in water is determined by simple observation.

Apparatus:

-

Test tubes.

-

A vortex mixer.

Procedure:

-

Add a small amount of this compound to a test tube containing water.

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Allow the mixture to stand and observe for any phase separation or the presence of an undissolved liquid. The formation of a separate layer indicates insolubility.

Synthesis Workflow

This compound can be synthesized via the reaction of phenylacetylene (B144264) with an acetylating agent. The following diagram illustrates a typical synthetic workflow.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, offering valuable data for professionals in the fields of chemical research and drug development. The included experimental protocols serve as a practical reference for the accurate determination of these properties, ensuring reliable and reproducible results in a laboratory setting. The synthesis workflow diagram provides a clear visual representation of its preparation. A comprehensive understanding of these physicochemical characteristics is paramount for the successful application of this versatile compound in its various synthetic and pharmaceutical contexts.

Solubility Profile of 4-Phenyl-3-butyn-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Phenyl-3-butyn-2-one in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining solubility. This document also includes information on the structurally similar compound, 4-Phenyl-3-buten-2-one, to provide additional context, while clearly distinguishing between the two.

Solubility Data

This compound

| Solvent | Qualitative Solubility |

| Water | Insoluble[1] |

4-Phenyl-3-buten-2-one (Structural Analog)

To provide a broader perspective on the potential solubility characteristics of phenylbutynone compounds, the following table summarizes the qualitative solubility of 4-Phenyl-3-buten-2-one, a close structural analog containing a carbon-carbon double bond instead of a triple bond.

| Solvent | Qualitative Solubility |

| Alcohol | Freely Soluble[2] |

| Benzene | Freely Soluble |

| Chloroform | Freely Soluble |

| Diethyl Ether | Freely Soluble |

| Petroleum Ether | Very Slightly Soluble |

| Water | Very Slightly Soluble |

Disclaimer: The data presented for 4-Phenyl-3-buten-2-one is for a structurally related but distinct compound and should be used for informational purposes only.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Compound of interest (e.g., this compound)

-

A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)

Procedure:

-

Add approximately 10-20 mg of the solid compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid has dissolved but a noticeable amount remains, it can be classified as partially soluble.

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Screw-cap vials or flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a pre-weighed vial. The exact amount should be recorded.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.

-

After equilibration, allow the mixture to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method like HPLC to determine the concentration of the dissolved compound.

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A general workflow for determining the solubility of an organic compound.

References

Stability and Storage of 4-Phenyl-3-butyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Phenyl-3-butyn-2-one. The information is compiled from publicly available safety data sheets and chemical supplier recommendations to ensure safe handling and maintain the integrity of the compound for research and development purposes.

Core Stability Profile

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage and handling protocols. The quantitative and qualitative data gathered from multiple sources are summarized in the table below for clarity and easy reference.

| Parameter | Recommendation | Incompatible Materials | Hazardous Decomposition Products |

| Storage Temperature | Refrigerate (2-8°C).[1][2] | Strong oxidizing agents, Strong bases, Strong reducing agents.[3] | Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion.[3] |

| Atmosphere | Store in a dry and well-ventilated place.[3] | N/A | N/A |

| Light Exposure | Protect from direct sunlight.[4] | N/A | N/A |

| Container | Keep container tightly closed.[3] | N/A | N/A |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[3] | N/A | N/A |

Potential Degradation Pathways

While specific studies detailing the degradation pathways of this compound under various storage conditions are not extensively documented in the literature, its chemical structure allows for the postulation of potential degradation routes. The presence of the conjugated system, including a triple bond and a ketone, makes it susceptible to nucleophilic attack, oxidation, and polymerization.

The following diagram illustrates the key environmental factors that can contribute to the degradation of this compound.

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

-

Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) and monitoring its purity and the formation of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

A typical workflow for a stability assessment is outlined in the diagram below.

Caption: General workflow for assessing the stability of a chemical compound.

Conclusion

Maintaining the stability of this compound is critical for the reliability and reproducibility of experimental results. Adherence to the recommended storage conditions, including refrigeration, protection from light, and storage in a dry, well-ventilated area in a tightly sealed container, is paramount. While specific degradation pathways and quantitative stability data are limited, understanding the potential for degradation from heat, light, and chemical incompatibilities allows for the implementation of effective storage and handling strategies. For critical applications, it is recommended to perform in-house stability assessments to determine an appropriate shelf-life under specific laboratory conditions.

References

- 1. This compound | C10H8O | CID 74555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 3. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 4. 4-Phenyl-3-buten-2-one(122-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 4-Phenyl-3-butyn-2-one

This guide provides comprehensive safety and handling information for 4-Phenyl-3-butyn-2-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Phenylbut-3-yn-2-one |

| CAS Number | 1817-57-8 |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol [1] |

| Structure | InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary hazard associated with this chemical is acute oral toxicity.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)[4]

-

Precautionary Statements: [1][2][3]

-

Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.

-

Response: P301 + P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.

-

Disposal: P501: Dispose of contents/container to an approved waste disposal plant.

-

Note: Some sources indicate that related compounds, such as the unsaturated analog trans-4-phenyl-3-buten-2-one, may cause skin and eye irritation.[5][6] Users should handle this compound with the assumption that it may also have these properties.

Toxicological Information

The primary toxicological concern for this compound is its acute oral toxicity.[1][2][3] Detailed toxicological studies with specific LD50 values were not available in the reviewed literature. The toxicological properties have not been fully investigated.[5]

First-Aid Measures

In case of exposure, immediate medical attention is recommended.

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Wear personal protective equipment/face protection.[2]

-

Ensure adequate ventilation.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Avoid ingestion and inhalation.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink or smoke when using this product.[2]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2]

-

For maintaining product quality, it is recommended to keep the product refrigerated.[2][4]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields (or goggles) conforming to EN166.[2]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid[4] |

| Boiling Point | 75-76 °C / 0.8 mmHg[4] |

| Density | 0.99 g/mL at 25 °C[4] |

| Flash Point | 95 °C / 203 °F (closed cup)[2][4] |

| Refractive Index | n20/D 1.574[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[2]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2).[2]

-

Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2]

Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: Standard laboratory handling workflow for this compound.

References

Technical Guide: 4-Phenyl-3-butyn-2-one (CAS 1817-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-butyn-2-one, with the CAS registry number 1817-57-8, is a valuable synthetic intermediate in organic chemistry and drug discovery. Its chemical structure, featuring a conjugated ynone system, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the synthesis of bioactive compounds, including its potential as a Michael acceptor.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₈O | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | 4-phenylbut-3-yn-2-one | [2] |

| Synonyms | 1-Phenyl-1-butyn-3-one, Phenylacetylenyl methyl ketone | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Melting Point | 4 °C | [1] |

| Boiling Point | 75-76 °C at 0.8 mmHg | [1] |

| Density | 0.99 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.574 | [1] |

| Solubility | Insoluble in water. | [3] |

| Flash Point | 95 °C (203 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

A practical and scalable synthesis of this compound can be achieved through the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640).

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted for a large-scale preparation.

Materials:

-

Ethyl bromide

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic anhydride

-

Iodine (catalytic amount)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl) solution (brine)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a catalytic amount of iodine in dry THF.

-

Add a small portion of ethyl bromide to initiate the reaction.

-

Once the reaction starts (indicated by a color change and gentle reflux), slowly add the remaining ethyl bromide in dry THF, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the ethylmagnesium bromide.

-

Cool the Grignard reagent to 0°C.

-

Slowly add phenylacetylene to the cooled Grignard solution. Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Acylation Reaction:

-

Cool the freshly prepared phenylacetylenic Grignard reagent to -20°C.

-

Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below -10°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various compounds, most notably in the preparation of the potent and selective adenosine (B11128) A1 receptor antagonist, FK838.

Synthesis of FK838 via 1,3-Dipolar Cycloaddition

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core of FK838 involves a 1,3-dipolar cycloaddition reaction between this compound and a 1-aminopyridinium salt.

Caption: Synthesis of FK838 from this compound.

Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide

A common precursor for the 1,3-dipole is 1-aminopyridinium iodide, which can be synthesized as follows:

Materials:

-

Hydroxylamine-O-sulfonic acid

-

Potassium carbonate (K₂CO₃)

-

Hydroiodic acid (HI)

-

Diethyl ether

Procedure:

-

Dissolve hydroxylamine-O-sulfonic acid in methanol and cool the solution in an ice bath.

-

Slowly add pyridine to the cooled solution.

-

Allow the mixture to stir at room temperature for several hours.

-

Add potassium carbonate to the reaction mixture and stir until gas evolution ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of water and add hydroiodic acid to precipitate the 1-aminopyridinium iodide.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.